2-Methyl-2-(4-methylpyridin-2-yl)propan-1-amine molecular weight
2-Methyl-2-(4-methylpyridin-2-yl)propan-1-amine molecular weight
An In-depth Technical Guide to 2-Methyl-2-(4-methylpyridin-2-yl)propan-1-amine
Executive Summary
This technical guide provides a comprehensive scientific overview of the compound 2-methyl-2-(4-methylpyridin-2-yl)propan-1-amine. The document is structured to serve researchers, scientists, and professionals in drug development by detailing the molecule's core physicochemical properties, proposing a robust synthetic pathway, and outlining a rigorous analytical framework for its characterization and structural elucidation. By integrating established data with proven experimental methodologies, this guide aims to be an authoritative resource for the synthesis and analysis of this and related pyridine-based chemical entities.
Introduction to Substituted Pyridine Amines
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its ability to act as a hydrogen bond acceptor and its modulation of a compound's physicochemical properties make it a cornerstone of modern drug design. When functionalized with amine-containing side chains, these molecules can engage with a wide array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. 2-Methyl-2-(4-methylpyridin-2-yl)propan-1-amine is a specific example of this class, featuring a neopentyl-like amine substituent on a picoline (methylpyridine) core. This guide provides the foundational chemical knowledge required to synthesize, purify, and characterize this compound, thereby enabling its exploration in research and development settings.
Molecular Profile and Physicochemical Properties
A precise understanding of a molecule's physical and chemical properties is fundamental to its application in experimental research. These parameters govern its solubility, reactivity, and potential for intermolecular interactions.
Chemical Structure: The molecule consists of a pyridine ring substituted at the 2-position with a 2-methylpropan-1-amine group and at the 4-position with a methyl group.
Table 1: Core Molecular Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₆N₂ | PubChemLite[1] |
| Average Molecular Weight | 164.25 g/mol | Calculated |
| Monoisotopic Mass | 164.13135 Da | PubChemLite[1] |
| SMILES | CC1=CC(=NC=C1)C(C)(C)CN | PubChemLite[1] |
| InChIKey | QILOPDWWESDMOL-UHFFFAOYSA-N | PubChemLite[1] |
| Predicted XlogP | 1.4 | PubChemLite[1] |
The positive XlogP value suggests a moderate degree of lipophilicity, a key parameter influencing a compound's pharmacokinetic profile.
Proposed Retrosynthetic and Forward Synthesis Pathway
While specific literature for the synthesis of this exact molecule is not publicly available, a reliable synthetic route can be designed based on well-established organometallic and nitrogen chemistry principles. The proposed pathway leverages commercially available starting materials and employs high-yielding, scalable reactions.
Retrosynthetic Analysis
The primary amine can be logically derived from the reduction of a nitrile group. This retrosynthetic step points to 2-(4-methylpyridin-2-yl)-2-methylpropanenitrile as a key intermediate. This nitrile can be formed through the nucleophilic addition of a propan-2-yl anion equivalent to 2-cyano-4-methylpyridine.
Caption: Retrosynthetic analysis for the target compound.
Proposed Forward Synthesis Protocol
This protocol details a two-step process starting from 2-cyano-4-methylpyridine.
Step 1: Synthesis of 2-(4-methylpyridin-2-yl)-2-methylpropanenitrile
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Causality: This step involves a Grignard reaction. The highly nucleophilic carbon of the isopropylmagnesium chloride attacks the electrophilic carbon of the nitrile on the pyridine ring. An anhydrous, aprotic solvent like THF is critical to prevent quenching of the Grignard reagent. The reaction is performed at low temperature to control exothermicity and minimize side reactions.
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Protocol:
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To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 2-cyano-4-methylpyridine (1.0 eq).
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Dissolve the starting material in anhydrous tetrahydrofuran (THF, ~0.2 M).
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Cool the solution to 0 °C using an ice bath.
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Slowly add isopropylmagnesium chloride (1.1 eq, 2.0 M solution in THF) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by TLC or LC-MS.
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Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure nitrile intermediate.
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Step 2: Reduction to 2-Methyl-2-(4-methylpyridin-2-yl)propan-1-amine
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Causality: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. The reaction is highly exothermic and reacts violently with water, necessitating strict anhydrous conditions and careful quenching.
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Protocol:
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In a separate flame-dried flask under nitrogen, suspend lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous THF.
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Cool the suspension to 0 °C.
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Dissolve the nitrile intermediate from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
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After addition, slowly warm the reaction to room temperature and then heat to reflux for 3-5 hours, monitoring for the disappearance of the starting material.
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Cool the reaction to 0 °C and quench sequentially by the dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).
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Stir the resulting granular precipitate vigorously for 1 hour.
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Filter the solid and wash thoroughly with THF or ethyl acetate.
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Concentrate the filtrate under reduced pressure to yield the crude amine. Further purification can be achieved by distillation or crystallization if necessary.
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Analytical Characterization and Structural Elucidation
Rigorous analytical chemistry is required to confirm the identity, structure, and purity of the synthesized compound. A combination of mass spectrometry and NMR spectroscopy provides a self-validating system for structural confirmation.
Caption: Workflow for synthesis and analytical validation.
Gas Chromatography-Mass Spectrometry (GC-MS)
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Objective: To confirm the molecular weight of the final compound and assess its volatility and preliminary purity. The mass spectrometer provides a mass-to-charge ratio (m/z) that corresponds to the molecular ion and its characteristic fragments.
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Exemplary Protocol: An exemplary protocol can be adapted from established methods for similar amine compounds[2].
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Sample Preparation: Prepare a 1 mg/mL solution of the amine in methanol or chloroform.
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Instrument: Agilent GC-MS system (or equivalent).
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Column: HP-5MS (30 m x 0.25 mm x 0.25 µm).
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Carrier Gas: Helium at a constant flow of 1 mL/min.
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Oven Program: Initial temperature of 80 °C, hold for 1 min, then ramp to 280 °C at 15 °C/min, and hold for 5 min.
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MS Parameters: Electron Ionization (EI) mode at 70 eV. Scan range of 40-500 amu.
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Expected Data: The analysis should reveal a molecular ion peak corresponding to the compound's molecular weight. Predicted m/z values for common adducts in electrospray ionization (a softer technique often used with LC-MS) are listed below.
Table 2: Predicted m/z for Common Adducts
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 165.13863 |
| [M+Na]⁺ | 187.12057 |
| [M-H]⁻ | 163.12407 |
Data sourced from PubChemLite predictions[1].
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To provide unambiguous confirmation of the molecular structure by mapping the ¹H and ¹³C atomic environments and their connectivity.
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Expected ¹H NMR Signals (in CDCl₃, predicted):
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Pyridine Protons: Three distinct signals in the aromatic region (~7.0-8.5 ppm), likely appearing as a doublet, a singlet (or narrow doublet), and another doublet, confirming the 2,4-substitution pattern.
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C4-Methyl Group: A sharp singlet at ~2.3-2.5 ppm, integrating to 3 protons.
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Methylene Group (CH₂): A singlet at ~2.8-3.0 ppm, integrating to 2 protons.
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Amine Protons (NH₂): A broad singlet that can appear over a wide range (~1.5-3.0 ppm) and is D₂O exchangeable, integrating to 2 protons.
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Gem-Dimethyl Groups: A sharp singlet at ~1.2-1.4 ppm, integrating to 6 protons.
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Exemplary Protocol:
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Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
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Instrument: 400 MHz NMR spectrometer (or higher).
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Experiments: Acquire standard ¹H, ¹³C, and consider 2D experiments like COSY and HSQC for full structural assignment if necessary.
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Potential Applications and Future Directions
As a novel chemical entity, 2-methyl-2-(4-methylpyridin-2-yl)propan-1-amine represents a valuable building block for discovery research. The structural motifs present—a substituted pyridine ring and a primary amine—are frequently utilized in the development of neurologically active agents and other therapeutic candidates. Future work should focus on:
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Pharmacological Screening: Evaluating the compound against various biological targets to identify potential bioactivity.
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Analogue Synthesis: Using the amine as a handle for further chemical modification to build a library of related compounds for structure-activity relationship (SAR) studies.
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Physicochemical Profiling: Experimentally determining properties such as solubility, pKa, and metabolic stability to assess its drug-like potential.
Conclusion
This guide has established the foundational chemical knowledge for 2-methyl-2-(4-methylpyridin-2-yl)propan-1-amine, a compound of interest for chemical and pharmaceutical research. By detailing its molecular properties, providing a robust and logical synthetic strategy, and outlining a comprehensive analytical workflow, this document serves as a complete technical resource. The methodologies described are grounded in established chemical principles, ensuring that researchers can confidently synthesize and validate this molecule for further scientific exploration.
References
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PubChemLite. 2-methyl-2-(4-methylpyridin-2-yl)propan-1-amine. [Link]
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SWGDRUG.org. N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine Monograph. [Link]

